molecular formula C11H14OS B184254 P-(Methylthio)isobutyrophenone CAS No. 53207-58-2

P-(Methylthio)isobutyrophenone

Cat. No. B184254
CAS RN: 53207-58-2
M. Wt: 194.3 g/mol
InChI Key: VYUGBDJOQZSDQV-UHFFFAOYSA-N
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Description

P-(Methylthio)isobutyrophenone is a chemical compound with the CAS Number: 53207-58-2 . Its IUPAC name is 2-methyl-1-[4-(methylsulfanyl)phenyl]-1-propanone . It has a molecular weight of 194.3 .


Synthesis Analysis

The synthesis of P-(Methylthio)isobutyrophenone involves a reaction with hexachloroethane and sodium methylate in methanol at 40℃ for 24 hours, followed by a 10-hour reflux .


Molecular Structure Analysis

The molecular structure of P-(Methylthio)isobutyrophenone is represented by the formula C11H14OS . The InChI code for this compound is 1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

P-(Methylthio)isobutyrophenone is a solid at room temperature . The compound should be stored in a dry, room temperature environment .

Safety And Hazards

P-(Methylthio)isobutyrophenone is classified as a warning hazard according to GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding release to the environment and following proper handling and storage procedures .

properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGBDJOQZSDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250747
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-(Methylthio)isobutyrophenone

CAS RN

53207-58-2
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053207582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of aluminum chloride (136 g, 1.02 mol) in chloroform (1.0 L) cooled to −10° C., was added dropwise isobutyrylchloride (115 mL, 1.10 mol). Then thioanisole (100 mL, 0.85 mol) was added dropwise. Upon completion of addition the reaction was allowed to proceed at r.t. for 1.5 h. The reaction was cooled to 10° C. and quenched by addition of water (750 mL). The organic layer was separated, washed with water (2×500 mL), saturated NaHCO3 solution(2×500 mL), brine (1×500 mL), and then dried over Na2SO4. After concentration in vacuo., the resulting crude product crystallized upon standing under high vacuum for 30 min to give the title compound as a brown solid.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of raw 3,3-dimethyl-2-methoxy-2-(4′-methylsulphonylphenyl)oxirane (3.6 g, 14.1 mmol) and 2-(cyclopropylmethoxy)acetic acid (2.17 g, 16.7 mmol, 1.2 equiv) in anhydrous tert-butylmethylether (10 ml) is stirred at room temperature for 2 days. The reaction mixture is then concentrated in order to supply a yellow solid (5.24 g) containing 65% p/p of [2-methyl-1-(4′-methylsulphonylphenyl)-1-oxo-prop-2-yl] 2-(cyclopropylmethyoxy)acetate. The concatenated yield from the 2-methyl-1-(4′-methylthiophenyl)propan-1-one is 46% pure/pure.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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